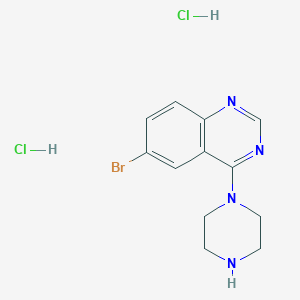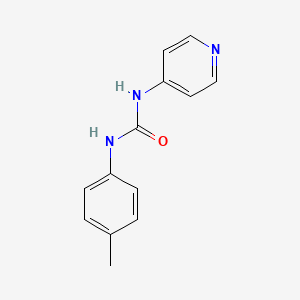![molecular formula C14H18N4O2S B6616344 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 337487-81-7](/img/structure/B6616344.png)
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl)sulfanylacetic acid (abbreviated as 2-A5-TBPTTA) is a synthetic molecule that has been studied for its potential applications in medical research and drug development. 2-A5-TBPTTA is a small molecule that has been found to possess a range of biological effects, including the inhibition of enzymes and the modulation of gene expression. It has also been studied for its potential use as a drug candidate for cancer, infectious diseases, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been studied for its potential applications in medical research and drug development. It has been found to possess a range of biological effects, including inhibition of enzymes and the modulation of gene expression. It has also been studied for its potential use as a drug candidate for cancer, infectious diseases, and neurological disorders. For example, 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This inhibition has been suggested as a possible treatment for inflammatory conditions such as arthritis and asthma. Additionally, 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been found to increase the expression of the gene p53, which is involved in the regulation of cell cycle progression and apoptosis. This suggests that it may have potential for the treatment of cancer.
Wirkmechanismus
The mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is not yet fully understood. However, it has been found to interact with a range of proteins and enzymes, suggesting that it may act through multiple pathways. For example, it has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This interaction leads to the inhibition of COX-2 activity, which has been suggested as a possible treatment for inflammatory conditions such as arthritis and asthma. Additionally, 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been found to increase the expression of the gene p53, which is involved in the regulation of cell cycle progression and apoptosis. This suggests that it may have potential for the treatment of cancer.
Biochemical and Physiological Effects
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been found to have a range of biochemical and physiological effects. It has been found to interact with a number of proteins and enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This interaction leads to the inhibition of COX-2 activity, which has been suggested as a possible treatment for inflammatory conditions such as arthritis and asthma. Additionally, 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been found to increase the expression of the gene p53, which is involved in the regulation of cell cycle progression and apoptosis. This suggests that it may have potential for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for use in research. Additionally, it has been found to interact with a range of proteins and enzymes, suggesting that it may act through multiple pathways. However, there are also a number of limitations. For example, the mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is not yet fully understood, which makes it difficult to predict its effects in different contexts. Additionally, it has been found to have a relatively short half-life in vivo, which limits its potential for use as a drug candidate.
Zukünftige Richtungen
Given the potential applications of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, there are a number of possible future directions for research. For example, further research could be conducted to better understand the mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, which would enable the development of more targeted therapies. Additionally, research could be conducted to identify potential drug candidates that are more stable in vivo and have a longer half-life. Finally, further research could be conducted to identify other potential applications of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, such as the treatment of neurological disorders.
Synthesemethoden
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is synthesized using a three-step process. The first step involves the reaction of 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl chloride with aqueous sodium sulfide to form the intermediate 2-(4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl chloride. The intermediate is then reacted with acetic acid in the presence of anhydrous sodium acetate to form 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid. The reaction is carried out in an inert atmosphere and is monitored by thin-layer chromatography (TLC).
Eigenschaften
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-14(2,3)10-6-4-9(5-7-10)12-16-17-13(18(12)15)21-8-11(19)20/h4-7H,8,15H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBDJMMHSBOWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-phenethyl-amine](/img/structure/B6616340.png)
